molecular formula C10H8BFO2 B13129350 (4-Fluoronaphthalen-2-yl)boronic acid

(4-Fluoronaphthalen-2-yl)boronic acid

Cat. No.: B13129350
M. Wt: 189.98 g/mol
InChI Key: UMDNOINEWGQPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2. It is a derivative of naphthalene, where a boronic acid group is attached to the second carbon atom and a fluorine atom is attached to the fourth carbon atom. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoronaphthalen-2-yl)boronic acid typically involves the borylation of 4-fluoronaphthalene. One common method is the reaction of 4-fluoronaphthalene with a boron-containing reagent such as triisopropyl borate in the presence of a base like n-butyllithium. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a fluorine atom and a boronic acid group on the naphthalene ring allows for versatile functionalization and the formation of complex molecular architectures .

Properties

Molecular Formula

C10H8BFO2

Molecular Weight

189.98 g/mol

IUPAC Name

(4-fluoronaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H8BFO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,13-14H

InChI Key

UMDNOINEWGQPEY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.